Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride

Description

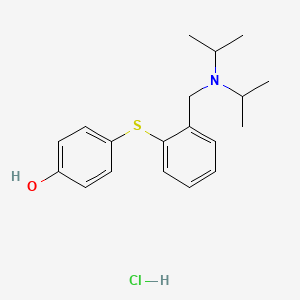

Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride, is a structurally complex phenol derivative characterized by a thioether linkage (-S-) connecting a phenolic ring to a substituted benzylamine moiety. The hydrochloride salt form improves aqueous solubility, a critical factor for pharmaceutical applications.

Properties

CAS No. |

127906-63-2 |

|---|---|

Molecular Formula |

C19H26ClNOS |

Molecular Weight |

351.9 g/mol |

IUPAC Name |

4-[2-[[di(propan-2-yl)amino]methyl]phenyl]sulfanylphenol;hydrochloride |

InChI |

InChI=1S/C19H25NOS.ClH/c1-14(2)20(15(3)4)13-16-7-5-6-8-19(16)22-18-11-9-17(21)10-12-18;/h5-12,14-15,21H,13H2,1-4H3;1H |

InChI Key |

ULEMZZQERIQRTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1SC2=CC=C(C=C2)O)C(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride typically involves multiple steps. One common route includes the following steps:

Formation of the bis(1-methylethyl)amino group: This can be achieved by reacting isopropylamine with formaldehyde.

Attachment to the phenyl ring: The bis(1-methylethyl)amino group is then attached to a phenyl ring through a nucleophilic substitution reaction.

Thioether linkage formation: The phenyl ring with the bis(1-methylethyl)amino group is then reacted with a thiol compound to form the thioether linkage.

Final hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various reduced forms of the compound.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds containing thiophenol derivatives exhibit anticancer properties. The thioether moiety can enhance the bioactivity of phenolic compounds by improving their solubility and stability in biological systems. Studies have shown that phenolic compounds can induce apoptosis in cancer cells and inhibit tumor growth .

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals and preventing cellular damage, making this compound a candidate for further research in the prevention of diseases such as cancer and neurodegenerative disorders .

- Neuroprotective Effects : There is emerging evidence that phenolic compounds can exert neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The ability to modulate signaling pathways related to neuroinflammation suggests that this compound could be explored for therapeutic applications in neurodegenerative diseases .

Biological Studies

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes linked to metabolic syndromes, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition could provide therapeutic avenues for treating conditions like obesity and type 2 diabetes .

- Antimicrobial Activity : Preliminary studies indicate that phenolic compounds exhibit antimicrobial properties against various pathogens. This characteristic can be utilized in developing new antimicrobial agents or preservatives in food and pharmaceutical industries .

Material Science Applications

- Polymer Chemistry : The incorporation of thiophenol derivatives into polymer matrices has been explored for enhancing mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial applications .

- Dye Production : Phenolic compounds are also utilized in the synthesis of dyes due to their ability to form stable complexes with metal ions. This property is beneficial in textile and coating industries where colorfastness is essential .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various thiophenol derivatives, including the compound of interest. Results indicated a significant inhibition rate against lipid peroxidation, highlighting its potential as a natural antioxidant agent in food preservation and health supplements.

Case Study 2: Neuroprotective Mechanisms

Research focused on the neuroprotective mechanisms of phenolic compounds revealed that they could inhibit neuroinflammatory pathways, thereby reducing neuronal cell death in models of Alzheimer’s disease. This positions the compound as a potential candidate for further pharmacological development.

Mechanism of Action

The mechanism of action of Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The bis(1-methylethyl)amino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The thioether linkage can also play a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparative Data Table

*Target compound data inferred from structural analogs.

Key Findings and Implications

- Structural Impact: The bis(1-methylethyl)amino group in the target compound likely enhances lipophilicity, favoring membrane permeability, while the thioether linkage may confer metabolic stability compared to oxygen ethers.

- Pharmacological Potential: Similarities to Fesoterodine impurities and ATR-101 suggest unexplored applications in anticholinergic or adrenal therapies.

- Safety Profile : Absence of halogens or arsenic reduces toxicity risks relative to BPA derivatives or arsenicals.

Biological Activity

Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride (often referred to as compound 1) is a complex organic compound that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of compound 1 can be represented as follows:

- Molecular Formula : C19H26ClNOS

- Molecular Weight : 345.94 g/mol

- CAS Number : 3080342

The presence of a thioether group and a bis(1-methylethyl)amino moiety contributes to its unique biological profile.

1. Anticancer Activity

Compound 1 has shown promising anticancer properties in various studies. Its mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation.

- Case Study : In vitro studies demonstrated that compound 1 significantly reduces cell viability in human cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 µM to 30 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits significant activity against various bacterial strains.

- Case Study : A study reported that compound 1 showed comparable antibacterial activity to norfloxacin against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL .

3. Anti-inflammatory Effects

Recent research indicates that compound 1 possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, which suggests its potential use in conditions like rheumatoid arthritis and inflammatory bowel disease .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of compound 1 is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption : Rapid absorption with peak plasma concentrations occurring within 1 hour post-administration.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Toxicological assessments indicate a low toxicity profile at therapeutic doses; however, further studies are required to establish long-term safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.